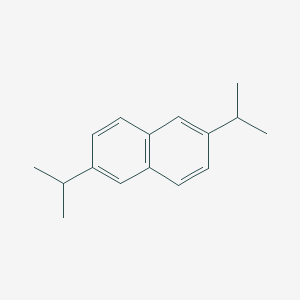

2,6-Diisopropylnaphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-di(propan-2-yl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLTEXUIOFAFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035272 | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24157-81-1 | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24157-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Diisopropylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diisopropylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIISOPROPYLNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X71YEU9QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Diisopropylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon of significant interest in various industrial and research applications. It is a key intermediate in the synthesis of high-performance polymers and also finds use as a plant growth regulator. This technical guide provides a comprehensive overview of 2,6-DIPN, including its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its toxicological profile.

Physicochemical and Toxicological Properties

The properties of this compound are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀ | |

| Molecular Weight | 212.33 g/mol | |

| CAS Number | 24157-81-1 | |

| Appearance | White to beige crystalline solid | |

| Melting Point | 67-70 °C | |

| Boiling Point | 279.3 °C | |

| Density | 0.956 g/cm³ (estimate) | |

| Vapor Pressure | 0.08 Pa at 25 °C | |

| Flash Point | 140 °C | |

| Solubility | Insoluble in water | |

| Refractive Index | 1.5774 (estimate) |

Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | >3900 mg/kg | |

| LD₅₀ | Rat | Dermal | >4500 mg/kg | |

| LC₅₀ | Rat | Inhalation | >5.14 mg/L (4 h) | |

| Aquatic Toxicity | - | - | Very toxic to aquatic life with long-lasting effects |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the shape-selective isopropylation of naphthalene (B1677914). This process typically utilizes zeolite catalysts to favor the formation of the 2,6-isomer over other isomers.[1]

Experimental Protocol: Shape-Selective Isopropylation of Naphthalene

Materials:

-

Naphthalene

-

Propylene or Isopropanol (B130326)

-

H-Mordenite or other suitable zeolite catalyst

-

Nitrogen gas

-

Solvent (e.g., a high-boiling point hydrocarbon)

-

Reaction vessel (e.g., a stirred autoclave)

-

Distillation apparatus

-

Crystallization vessel

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by calcination at a high temperature (typically 400-550 °C) for several hours to remove any adsorbed water.

-

Reaction Setup: The reaction vessel is charged with naphthalene and the activated catalyst. The vessel is then sealed and purged with nitrogen gas.

-

Isopropylation: The reaction mixture is heated to the desired temperature (typically 150-300 °C) under pressure (typically 1-3 MPa). Propylene gas is then introduced into the reactor at a controlled rate. Alternatively, isopropanol can be used as the alkylating agent. The reaction is allowed to proceed for a set period (typically 2-8 hours) with vigorous stirring.

-

Product Isolation: After the reaction is complete, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The crude product, which is a mixture of mono-, di-, and poly-isopropylnaphthalene isomers, is subjected to fractional distillation to separate the diisopropylnaphthalene fraction.

-

Isomer Separation: The diisopropylnaphthalene fraction is further purified by melt crystallization or solvent crystallization to isolate the desired this compound isomer. The mother liquor, containing other isomers, can be recycled back into the reaction or subjected to a transalkylation process to convert other isomers to the 2,6-form.

Key Reactions of this compound

One of the most significant applications of this compound is its use as a precursor for the synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer for high-performance polyesters like polyethylene (B3416737) naphthalate (PEN).

Experimental Protocol: Oxidation to 2,6-Naphthalenedicarboxylic Acid

Materials:

-

This compound

-

Acetic acid (solvent)

-

Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Potassium bromide (promoter)

-

Pressurized reaction vessel (e.g., autoclave) with a gas inlet and stirrer

-

Air or oxygen source

-

Filtration apparatus

Procedure:

-

Reaction Setup: The autoclave is charged with this compound, acetic acid, cobalt(II) acetate, manganese(II) acetate, and potassium bromide.

-

Oxidation: The reactor is sealed and heated to the reaction temperature (typically 150-220 °C) while being pressurized with air or oxygen (typically 1.5-3.0 MPa). The reaction mixture is stirred vigorously to ensure efficient gas-liquid contact. The reaction is monitored until the consumption of this compound is complete.

-

Product Isolation: After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The solid product, 2,6-naphthalenedicarboxylic acid, is collected by filtration.

-

Purification: The crude 2,6-NDA is washed with hot water and then with an organic solvent (e.g., acetone) to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF).

Application as a Plant Growth Regulator

This compound is utilized as a post-harvest sprout inhibitor for stored potatoes. It is often applied as a fog or aerosol in storage facilities.

Experimental Protocol: Application as a Potato Sprout Inhibitor

Materials:

-

This compound (formulated product)

-

Potato tubers

-

Storage facility with controlled temperature and ventilation

-

Aerosol generator or fogging equipment

-

Personal Protective Equipment (PPE) as per product safety data sheet

Procedure:

-

Pre-treatment: Potatoes are harvested and cured under appropriate conditions to allow for wound healing.

-

Storage Loading: The cured potatoes are loaded into the storage facility.

-

Application: The storage facility is sealed, and the ventilation system is configured for recirculation. The calculated amount of the 2,6-DIPN formulation is introduced into the aerosol generator or fogging equipment. The application is carried out according to the manufacturer's instructions, ensuring even distribution of the aerosol throughout the storage facility. The typical application rate is in the range of 10-20 g per ton of potatoes.

-

Holding Period: After application, the storage facility remains sealed for a specified period (typically 24-48 hours) to allow the aerosol to settle and deposit on the potato surfaces.

-

Ventilation: Following the holding period, the storage facility is ventilated to remove any remaining airborne product before personnel entry.

-

Monitoring: The stored potatoes are monitored periodically for sprout development. Reapplication may be necessary for long-term storage.

Conclusion

This compound is a versatile chemical with important industrial applications. This guide has provided essential technical information for researchers and professionals working with this compound. Adherence to the detailed protocols and safety guidelines is crucial for successful and safe experimentation and application. Further research into more efficient and environmentally benign synthesis and application methods will continue to enhance the utility of this valuable molecule.

References

An In-depth Technical Guide to 2,6-Diisopropylnaphthalene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon characterized by a naphthalene (B1677914) core substituted with two isopropyl groups at the 2 and 6 positions.[1] This specific substitution pattern imparts a high degree of thermal stability and unique shape-selectivity, making it a valuable intermediate in the synthesis of advanced polymers and a subject of interest in materials science. While not a direct therapeutic agent, its derivatives and the structural motifs it provides are relevant to the design of novel bioactive molecules. This guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of 2,6-DIPN, with a focus on its technical aspects for a scientific audience.

Molecular Structure and Identification

The chemical structure of this compound consists of a fused two-ring aromatic system with isopropyl groups attached to the second and sixth carbon atoms of the naphthalene skeleton.

graph 2_6_DIPN_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Define nodes for the naphthalene core

C1 [pos="0,1!", label="C"];

C2 [pos="-0.87,0.5!", label="C"];

C3 [pos="-0.87,-0.5!", label="C"];

C4 [pos="0,-1!", label="C"];

C5 [pos="1.73,-0.5!", label="C"];

C6 [pos="1.73,0.5!", label="C"];

C7 [pos="2.6,1!", label="C"];

C8 [pos="2.6,-1!", label="C"];

C9 [pos="0.87,0!", label="C"];

C10 [pos="0.87,-0!", label="C"]; // Overlapping C9 for the shared bond

// Define nodes for the isopropyl groups

C11 [pos="-1.73,1!", label="C"];

C12 [pos="-2.6,0.5!", label="CH₃"];

C13 [pos="-2.6,1.5!", label="H₃C"];

C14 [pos="3.5,0!", label="C"];

C15 [pos="4.37,0.5!", label="CH₃"];

C16 [pos="4.37,-0.5!", label="H₃C"];

// Draw bonds for the naphthalene core

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C10;

C10 -- C9;

C9 -- C1;

C9 -- C6;

C6 -- C7;

C7 -- C5;

C5 -- C8;

C8 -- C10;

// Draw bonds for the isopropyl groups

C2 -- C11;

C11 -- C12;

C11 -- C13;

C6 -- C14;

C14 -- C15;

C14 -- C16;

// Add labels for positions

pos2 [pos="-1.2,0.7!", label="2"];

pos6 [pos="2.1,0.7!", label="6"];

}

Figure 3: Logical workflow for the synthesis of bioactive molecules from a 2,6-DIPN precursor.

Conclusion

This compound is a key industrial chemical with well-defined properties and a highly selective synthesis route. Its primary importance lies in its role as a monomer precursor for the high-performance polymer PEN. For researchers in drug development, while not a direct therapeutic, the 2,6-disubstituted naphthalene scaffold offers a rigid and versatile platform for the design of novel bioactive compounds. The synthetic and analytical protocols detailed in this guide provide a solid foundation for further research and development involving this important molecule.

References

An In-depth Technical Guide to 2,6-Diisopropylnaphthalene (2,6-DIPN)

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2,6-Diisopropylnaphthalene (2,6-DIPN), a substituted naphthalene (B1677914) derivative. The information is presented to be a readily accessible reference for research and development applications.

Core Chemical Properties

This compound, commonly abbreviated as 2,6-DIPN, is an organic compound characterized by a naphthalene backbone substituted with two isopropyl groups at the 2 and 6 positions.[1] It is a white or colorless solid.[2]

The fundamental chemical identifiers and properties of 2,6-DIPN are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₆H₂₀[1][2][3][4][5] |

| Molecular Weight | 212.33 g/mol [1][4] |

| IUPAC Name | 2,6-di(propan-2-yl)naphthalene[1][2] |

| CAS Number | 24157-81-1[2][3] |

Applications and Biological Role

2,6-DIPN is recognized for its role as a plant growth regulator.[1][2] It is particularly effective in inhibiting the sprouting of potatoes during storage.[1][2][6] In the context of agrochemicals, it functions as a plant growth retardant.[1][6] While its primary application is in agriculture, its synthesis serves as a building block for more complex organic compounds.[6]

Logical Relationship of 2,6-DIPN Properties

The following diagram illustrates the direct association between the compound's name and its fundamental chemical properties.

Caption: Relationship between 2,6-DIPN and its core chemical properties.

References

2,6-diisopropylnaphthalene CAS registry number

An In-depth Technical Guide to 2,6-Diisopropylnaphthalene

CAS Registry Number: 24157-81-1

This guide provides comprehensive technical information about this compound (2,6-DIPN), tailored for researchers, scientists, and professionals in drug development and material science. It covers physicochemical properties, synthesis protocols, analytical methods, applications, and safety data.

Chemical Identity and Properties

This compound is an alkylated aromatic hydrocarbon. It is one of ten positional isomers of diisopropylnaphthalene and is distinguished by the isopropyl groups substituted at the 2 and 6 positions of the naphthalene (B1677914) core.[1][2][3] It is a white or colorless solid at standard conditions.[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Reference(s) |

| CAS Registry Number | 24157-81-1 | N/A | [1][2][4][5] |

| Molecular Formula | C₁₆H₂₀ | N/A | [1][4][6] |

| Molecular Weight | 212.33 | g·mol⁻¹ | [1][4][5] |

| Melting Point | 70 | °C | [2] |

| Boiling Point | ~290 - 295 | °C | [7][8] |

| Flash Point | 140 | °C (closed cup) | [5] |

| Autoignition Temperature | 232 | °C | [4] |

| Water Solubility | 1.1 (at 20°C) | mg·L⁻¹ | [7] |

| Vapor Pressure | 81.3 | mPa (at 25°C) | [3] |

| logP (Octanol/Water) | 5.087 | N/A | [9] |

| Appearance | White / Colorless Solid | N/A | [2] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2,6-DIPN.

| Spectral Data Type | Key Features / Fragments (m/z) | Reference(s) |

| Mass Spectrometry (EI) | Base Peak: 197 (loss of CH₃ radical) Molecular Ion: 212 Other Fragment: 155 | [3][10] |

| ¹³C-NMR | Data available in spectral databases. | [1] |

| ¹H-NMR | Data available in spectral databases. | [11] |

| Infrared (IR) | Data available in spectral databases. | [12] |

Synthesis and Purification

The primary industrial synthesis of 2,6-DIPN involves the shape-selective alkylation of naphthalene with propylene (B89431), typically using a zeolite catalyst.[5][13]

Synthesis Pathway Overview

The synthesis process involves three main stages: isopropylation, isomerization/transalkylation, and purification. The goal is to maximize the yield of the thermodynamically stable 2,6-isomer while minimizing other isomers.

Caption: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Shape-Selective Isopropylation

This protocol is a generalized procedure based on methods described in the literature for zeolite-catalyzed alkylation.[5][6][14]

Materials:

-

Naphthalene

-

Propylene

-

Zeolite catalyst (e.g., H-Mordenite or dealuminated H-mordenites)

-

Nitrogen (for inert atmosphere)

-

Solvent (e.g., ethanol (B145695) or methanol (B129727) for crystallization)

Equipment:

-

High-pressure stirred autoclave reactor

-

Gas inlet and outlet system

-

Temperature and pressure controllers

-

Distillation apparatus (for vacuum distillation)

-

Crystallization vessel with temperature control

-

Filtration and vacuum drying equipment

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by heating under a flow of dry nitrogen to remove adsorbed water.

-

Alkylation Reaction: Naphthalene and the activated catalyst are charged into the reactor. The reactor is sealed and purged with nitrogen. The temperature is raised to the reaction temperature (e.g., 200-300°C).[14] A mixture of propylene and nitrogen gas is then introduced into the reactor under pressure (e.g., 0.5-1.5 MPa) for a set duration (e.g., 2-5 hours).[14]

-

Isomerization/Rearrangement: After the initial alkylation, the reaction mixture is held at an elevated temperature (e.g., 250°C) to allow for the rearrangement of isopropyl groups, which favors the formation of the thermodynamically more stable 2,6- and 2,7-isomers.[14]

-

Product Separation: The resulting mixture of isopropylnaphthalene isomers is separated from the catalyst by filtration.

-

Purification:

-

Distillation: The crude product is subjected to vacuum distillation to separate the diisopropylnaphthalene fraction from lighter (mono-isopropylnaphthalene) and heavier (tri-isopropylnaphthalene) byproducts.[14]

-

Crystallization: The diisopropylnaphthalene fraction, which is a mixture of isomers (primarily 2,6- and 2,7-DIPN), is cooled to induce crystallization. 2,6-DIPN, having a higher melting point than other isomers, crystallizes preferentially.[14]

-

Recrystallization: To achieve high purity (>99%), the crystallized solid is subjected to one or more recrystallization steps using a suitable solvent like methanol or ethanol.[14] The purified crystals are then washed and dried under vacuum.

-

Applications

While not a direct pharmaceutical agent, 2,6-DIPN is a critical precursor and regulator with relevance to the broader chemical and life sciences industries.

-

Polymer Synthesis: The most significant application of 2,6-DIPN is as a starting material for 2,6-naphthalenedicarboxylic acid (2,6-NDA), a monomer used to produce high-performance polyesters like Polyethylene (B3416737) Naphthalate (PEN).[6][13] PEN exhibits superior thermal, mechanical, and barrier properties compared to polyethylene terephthalate (B1205515) (PET), making it valuable for advanced films, fibers, and packaging. These high-performance polymers have potential applications in medical devices and specialized drug packaging.

-

Agrochemical: 2,6-DIPN is used as a plant growth regulator to inhibit sprouting in stored potatoes.[2][3] It is classified as a biochemical pesticide and often used in combination with other agents like chlorpropham.[2]

Analytical Methods

The quantification of 2,6-DIPN in various matrices, such as agricultural products, is typically performed using gas chromatography.

GC-MS/MS Analysis Workflow

The following diagram outlines a typical workflow for the analysis of 2,6-DIPN residues.

Caption: Standard workflow for the quantitative analysis of 2,6-DIPN residues.

Protocol: Sample Preparation and GC-MS/MS

This is a generalized protocol based on a validated method for agricultural products.[3]

-

Extraction: A homogenized sample is extracted with a suitable solvent (e.g., acetonitrile).

-

Partitioning: The extract is partitioned, often with the addition of salts to induce phase separation and remove polar interferences.

-

Clean-up: The resulting organic layer is passed through a solid-phase extraction (SPE) cartridge, such as Florisil®, to remove remaining matrix components.

-

Analysis: The purified extract is injected into a gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

Safety and Handling

This compound requires careful handling due to its potential hazards.

GHS Hazard Information

| Hazard Statement | Classification | Precautionary Statements (Examples) | Reference(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1][15] |

| H410: Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. | [1][15] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area.[4] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and respiratory protection if dust is generated.[16] Avoid contact with skin, eyes, and clothing, and prevent ingestion and inhalation.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[4]

-

Fire Safety: The material is a combustible solid.[16] Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinguishment.[4] Avoid generating dust clouds, which may form explosive mixtures with air.[16]

First Aid Measures

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[4]

-

Skin Contact: Remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[4]

References

- 1. This compound | C16H20 | CID 32241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Development and validation of an analytical method for the quantification of this compound in agricultural products using GC-MS/MS -Analytical Science and Technology | Korea Science [koreascience.kr]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Shape-selective synthesis of this compound over H-mordenite catalyst - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Preparation of this compound(2,6-DIPN) by the Shape-Selective Isopropylation of Naphthalene over Synthetic Mordenite [cjcu.jlu.edu.cn]

- 7. This compound [sitem.herts.ac.uk]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. This compound (CAS 24157-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN101130478B - Method for preparing high purity 2, 6-diisopropyl naphthalene - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

The Core Mechanism of 2,6-Diisopropylnaphthalene as a Plant Growth Regulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-diisopropylnaphthalene (2,6-DIPN) is a synthetic plant growth regulator, classified as a biochemical-like pesticide, primarily utilized for its potent sprout-inhibiting properties in stored potato tubers.[1][2] While the precise molecular target of 2,6-DIPN remains to be fully elucidated, extensive research on the structurally and functionally analogous compound, 1,4-dimethylnaphthalene (B47064) (1,4-DMN), provides a robust framework for understanding its mechanism of action. Evidence strongly suggests that these alkyl-substituted naphthalenes do not function by merely prolonging the natural dormant state or elevating abscisic acid levels.[3] Instead, their primary mode of action is the inhibition of cell division, specifically by inducing a G1/S phase block in the cell cycle of meristematic tissues.[4][5][6] This guide synthesizes the available data to present a comprehensive overview of the molecular and physiological effects of 2,6-DIPN and its analogues, detailing gene expression changes, summarizing quantitative data on its efficacy, and outlining key experimental protocols for its study.

Proposed Mechanism of Action: Inhibition of Cell Cycle Progression

The primary mechanism by which 2,6-DIPN and related compounds like 1,4-DMN inhibit sprout growth is through the disruption of the cell cycle in the apical meristems of potato tubers. Sprouting is a process that fundamentally relies on rapid cell division and elongation. By arresting the cell cycle, these compounds effectively halt the initiation and subsequent growth of sprouts.

The available evidence points to a block at the G1/S transition phase. This is supported by several key findings from studies on 1,4-DMN:

-

Repression of S-phase Activity: Treatment with 1,4-DMN resulted in a 50% decrease in thymidine (B127349) incorporation in meristematic tissues, indicating a significant reduction in DNA synthesis (the 'S' phase).[5]

-

Downregulation of Cyclins: Transcriptional profiling has shown that 1,4-DMN represses the expression of cyclin and cyclin-like transcripts, which are essential proteins for the progression through cell cycle checkpoints.[5][6]

-

Induction of Cell Cycle Inhibitors: Crucially, 1,4-DMN treatment leads to the increased transcription of Kip-Related Proteins (KRPs), specifically KRP1 and KRP2.[5][7] KRPs are cyclin-dependent kinase (CDK) inhibitors that bind to CDK-cyclin complexes, preventing the phosphorylation of target proteins required for the transition from G1 to S phase.

This leads to a proposed signaling pathway where 2,6-DIPN, upon entering the meristematic cells, triggers a signaling cascade that culminates in the upregulation of KRP1 and KRP2. These inhibitors then arrest the cell cycle, preventing the cell proliferation necessary for sprout formation.

Effects on Gene Expression

Transcriptomic studies on potato meristems treated with 1,4-DMN reveal a significant shift in gene expression, moving the cellular machinery away from growth and towards a stress-response state.[2] This reprogramming is a key aspect of its function as a sprout inhibitor.

Table 1: Summary of Gene Expression Changes Induced by 1,4-DMN in Potato Tuber Meristems

| Functional Category | Regulation | Specific Genes / Gene Families | References |

| Cell Cycle & DNA Replication | Downregulated | Cyclin and cyclin-like transcripts | [5][6] |

| Plastid Development & Function | Downregulated | Genes encoding for proteins linked with plastid development | [4] |

| Anatomical Development | Downregulated | Genes involved in morphogenesis and multidimensional cell growth | [4] |

| Hormone Signaling | Upregulated | Salicylic Acid (SA) and Jasmonic Acid (JA) response genes | [2] |

| Stress Response | Upregulated | Pathogenesis-related proteins (PR-4, PR-5), cold response, water regulation, salt stress, and osmotic adjustment genes | [2][5] |

| Transcription Factors | Upregulated | ANAC/NAC and WRKY transcription factor families | [1][4] |

These changes indicate that while directly halting cell division, the compound also induces a broader stress response within the tuber, which may contribute to the maintenance of dormancy and overall quality during storage.

Quantitative Data on Efficacy

The primary application of 2,6-DIPN is for sprout control in potatoes. Its efficacy is concentration-dependent and influenced by storage conditions and potato cultivar. While specific dose-response curves for 2,6-DIPN are not widely published, data from studies on 1,4-DMN provide valuable insights into typical application rates and outcomes.

Table 2: Quantitative Effects of Alkylnaphthalene Treatment on Potato Sprout Inhibition

| Compound | Cultivar(s) | Treatment Conditions | Key Results | Reference |

| 2,6-DIPN | Russet Burbank, Ranger Russet, Snowden | 16.6 mg/kg in combination with 16.6 mg/kg CIPC | Provided effective long-term sprout suppression. | (Inferred from previous search rounds) |

| 1,4-DMN | Shangi, Asante, Kenya Mpya | 100 mg/kg, stored at 23°C for 24 weeks | Maintained sprout length <4 mm, compared to 18-23 mm in untreated controls. | [8] |

| 1,4-DMN | Asterix, Challenger | Stored at 8°C and 20°C for 180 days | Significantly reduced fresh mass loss and average sprout length compared to controls, especially at 20°C. | [9][10] |

| 1,4-DMN | Russet Burbank | Surface residue levels >2 ppm | Associated with a decrease in transcripts for plastid-related proteins and an increase in WRKY transcription factors. | [4] |

Experimental Protocols

Investigating the mechanism of action of 2,6-DIPN involves a combination of physiological, cellular, and molecular biology techniques. The following protocols are based on methodologies successfully employed in the study of 1,4-DMN.

Gene Expression Analysis via RNA-Sequencing

This protocol outlines the workflow for analyzing global transcriptomic changes in potato meristems following treatment with a sprout inhibitor.

Methodology:

-

Tuber Treatment: Potato tubers are treated with 2,6-DIPN, typically via thermal aerosol fogging in a controlled storage environment. Control tubers are treated with a placebo (e.g., activated charcoal).[5]

-

Meristem Excision: At predetermined time points post-treatment, apical meristems (eyes) are excised from both treated and control tubers.

-

RNA Extraction: Total RNA is isolated from the meristematic tissue using a suitable commercial kit or a standard protocol like Trizol extraction. RNA quality and quantity are assessed via spectrophotometry and electrophoresis.

-

Library Preparation: mRNA is enriched from the total RNA population, typically through poly-A selection. The purified mRNA is then fragmented, and cDNA libraries are synthesized.

-

Sequencing: The prepared libraries are sequenced on a high-throughput platform.

-

Bioinformatic Analysis: Raw sequencing reads are subjected to quality control. High-quality reads are then mapped to the potato reference genome. Differential Gene Expression (DEG) analysis is performed to identify genes with statistically significant changes in expression between treated and control samples.

-

Functional Annotation: The list of DEGs is analyzed using tools for Gene Ontology (GO) enrichment and pathway analysis (e.g., KEGG) to understand the biological processes affected by the treatment.[2]

Cell Cycle Analysis via Thymidine Incorporation Assay

This biochemical assay measures the rate of DNA synthesis, providing a quantitative measure of cells progressing through the S phase of the cell cycle.

Methodology:

-

Tissue Preparation: Meristematic tissue is excised from treated and control tubers as described above.

-

Incubation: The tissue is incubated in a culture medium containing radiolabeled [³H]-thymidine for a defined period.

-

DNA Precipitation: Following incubation, the tissue is washed to remove unincorporated thymidine. DNA is then precipitated using an acid (e.g., trichloroacetic acid).

-

Scintillation Counting: The amount of incorporated radioactivity in the precipitated DNA is quantified using a liquid scintillation counter.

-

Data Analysis: The counts per minute (CPM) are normalized to the total amount of protein or DNA in the sample. A reduction in CPM in treated samples compared to controls indicates an inhibition of DNA synthesis and a block in the cell cycle.[5]

Conclusion and Future Directions

The mechanism of action for the plant growth regulator this compound is best understood through its analogy to 1,4-dimethylnaphthalene. The evidence strongly indicates that its sprout-suppressing activity stems from its ability to inhibit cell division by inducing a G1/S phase block, a process mediated by the upregulation of CDK inhibitors like KRP1 and KRP2. This primary action is complemented by a broader shift in gene expression, favoring stress-response pathways over growth-related processes.

For researchers and drug development professionals, several avenues for future investigation remain:

-

Receptor Identification: The direct molecular target of 2,6-DIPN remains unknown. Identifying the receptor or sensor that initiates the signaling cascade leading to cell cycle arrest is a critical next step. Techniques such as affinity purification-mass spectrometry using a labeled 2,6-DIPN probe could be employed.

-

Comparative Analysis: Direct comparative studies of 2,6-DIPN and 1,4-DMN are needed to confirm that the detailed molecular effects observed for 1,4-DMN are indeed conserved.

-

Hormonal Crosstalk: While it appears not to act directly on ABA levels, the upregulation of SA and JA pathway genes suggests significant hormonal crosstalk.[2] Elucidating the interplay between 2,6-DIPN and other plant hormone signaling pathways could reveal secondary mechanisms of action and provide a more holistic understanding of its physiological effects.

-

Structural Analogs: Synthesis and testing of structural analogs of 2,6-DIPN could help delineate the structure-activity relationship and potentially lead to the development of more potent or specific plant growth regulators.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Changes in gene expression in potato meristems treated with the sprout suppressor 1,4-dimethylnaphthalene are dependent on tuber age and dormancy status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The sprout inhibitors chlorpropham and 1,4-dimethylnaphthalene elicit different transcriptional profiles and do not suppress growth through a prolongation of the dormant state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. The sprout inhibitor 1,4-dimethylnaphthalene induces the expression of the cell cycle inhibitors KRP1 and KRP2 in potatoes. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

Toxicological Profile of 2,6-Diisopropylnaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2,6-diisopropylnaphthalene (2,6-DIPN), a compound used as a plant growth regulator. The information is compiled from regulatory assessments and scientific literature to support research and development activities.

Executive Summary

This compound (2,6-DIPN) exhibits a low order of toxicity across acute, subchronic, and developmental toxicity studies. Its favorable toxicological profile is largely attributed to its metabolic pathway, which primarily involves the oxidation of its isopropyl side chains rather than the naphthalene (B1677914) ring, thus avoiding the formation of toxic epoxide intermediates. The U.S. Environmental Protection Agency (EPA) has classified 2,6-DIPN as Toxicity Category IV for acute oral exposure, the lowest toxicity category. Subchronic and developmental studies in rats have established No Observed Adverse Effect Levels (NOAELs) based on effects such as reduced body weight at higher doses. There is no evidence to suggest that 2,6-DIPN is carcinogenic or mutagenic.

Physicochemical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 24157-81-1 |

| Molecular Formula | C₁₆H₂₀ |

| Molecular Weight | 212.33 g/mol |

| Appearance | White crystalline solid |

| Water Solubility | Insoluble |

Toxicokinetics and Metabolism

The key to understanding the low toxicity of 2,6-DIPN lies in its metabolism. In rats, the metabolic pathway almost exclusively involves the oxidation of the isopropyl side-chains.[1] This is a critical distinction from naphthalene, which undergoes ring oxidation to form reactive and toxic epoxide intermediates. The lack of significant ring oxidation for 2,6-DIPN is correlated with its low potential for lung toxicity.[1]

dot

Toxicological Data

The following tables summarize the key quantitative toxicological data for 2,6-DIPN.

Acute Toxicity

| Study | Species | Route | Endpoint | Value | Toxicity Category | Reference |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ | > 5,000 mg/kg | IV | [2][3] |

| Acute Dermal Toxicity | - | Dermal | - | Category IV | - | [4] |

| Acute Inhalation Toxicity | - | Inhalation | - | Category IV | - | [4] |

| Primary Eye Irritation | - | Ocular | - | Category III | - | [4] |

| Primary Dermal Irritation | - | Dermal | - | Category IV | - | [4] |

| Dermal Sensitization | - | Dermal | - | Not a sensitizer | - | [4] |

Subchronic Toxicity

| Study | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| Subchronic Oral Toxicity | Rat | 13 weeks | 104 mg/kg/day | 208-245 mg/kg/day | Reduced body weight, weight gain, and food consumption | [2] |

Chronic Toxicity and Carcinogenicity

The EPA has established a Reference Dose (RfD) for chronic dietary exposure to 2,6-DIPN at 1 mg/kg/day.[5] This value is derived from the subchronic and developmental toxicity studies.

There is no evidence to suggest that 2,6-DIPN is carcinogenic.[2][3]

Genotoxicity

Based on a weight of evidence from mutagenicity studies, 2,6-DIPN is not considered to be mutagenic.[4]

Reproductive and Developmental Toxicity

| Study | Species | NOAEL (maternal) | LOAEL (maternal) | NOAEL (developmental) | LOAEL (developmental) | Key Effects | Reference |

| Developmental Toxicity | Rat | 50 mg/kg/day | 150 mg/kg/day | - | - | Minimal maternal toxicity at LOAEL | [2] |

Experimental Protocols

Detailed experimental protocols for the pivotal toxicological studies on 2,6-DIPN are not extensively available in the public domain. However, the studies submitted for regulatory approval generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the likely methodologies employed.

dot

Subchronic Oral Toxicity Study (Based on OECD Guideline 408)

-

Test Species: Rat (specific strain not specified in available documents).

-

Administration: Oral, likely via diet or gavage, for 90 days.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Animals per Group: Typically 10 males and 10 females.

-

Observations: Daily clinical signs, weekly body weight and food consumption.

-

Clinical Pathology: Hematology and clinical chemistry at termination.

-

Pathology: Gross necropsy, organ weights, and histopathological examination of a comprehensive set of tissues from control and high-dose groups, with target organs examined in lower dose groups.

Developmental Toxicity Study (Based on OECD Guideline 414)

-

Test Species: Rat (specific strain not specified in available documents).

-

Administration: Oral, during the period of organogenesis.

-

Dose Levels: At least three dose levels and a concurrent control group.

-

Animals per Group: Typically 20-25 pregnant females.

-

Maternal Observations: Clinical signs, body weight, food consumption.

-

Uterine and Fetal Examination: At termination (near term), examination of uterine contents (number of corpora lutea, implantations, resorptions, live and dead fetuses). Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways and Molecular Mechanisms

There is a notable lack of publicly available information regarding the specific signaling pathways that have been investigated to determine the mode of action of 2,6-DIPN. Regulatory documents refer to a "non-toxic mode of action," which is consistent with its metabolic profile that avoids the generation of reactive intermediates. However, the specific molecular and cellular interaction studies (e.g., receptor binding assays, gene expression profiling) that would definitively elucidate its interaction with biological systems are not detailed in the reviewed literature. Therefore, a diagram of a specific signaling pathway perturbed by 2,6-DIPN cannot be provided at this time.

Conclusion

References

- 1. Metabolism and toxicity of diisopropylnaphthalene as compared to naphthalene and monoalkyl naphthalenes: a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Federal Register :: this compound (2,6-DIPN); Time-Limited Pesticide Tolerances [federalregister.gov]

- 3. Federal Register :: this compound (2,6-DIPN) and Its Metabolites and Degradates; Pesticide Tolerances [federalregister.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Federal Register :: 2, 6-Diisopropylnaphthalene; Time-Limited Pesticide Tolerances [federalregister.gov]

Metabolism of 2,6-Diisopropylnaphthalene in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon (PAH) with various industrial applications. Understanding its metabolic fate in biological systems is crucial for assessing its toxicological profile and potential impact on drug metabolism. This technical guide provides an in-depth overview of the metabolism of 2,6-DIPN in animal models, with a focus on the identified metabolites, quantitative data, experimental protocols, and the enzymatic pathways involved. The metabolism of 2,6-DIPN primarily occurs through the oxidation of its isopropyl side chains, a key factor in its relatively low toxicity compared to unsubstituted naphthalene (B1677914).[1][2]

Metabolic Pathways of this compound

The metabolism of 2,6-DIPN in rats proceeds almost exclusively through the oxidation of the isopropyl side chains, rather than the aromatic naphthalene ring.[1][2] This process is primarily carried out by the cytochrome P450 monooxygenase system, a superfamily of enzymes central to the metabolism of a wide array of xenobiotics. While the specific P450 isozymes responsible for 2,6-DIPN metabolism have not been definitively identified in the available literature, studies on similar alkylated naphthalenes suggest the involvement of various CYP isozymes. For instance, the metabolism of naphthalene is known to be catalyzed by CYP1A2 and CYP3A4 in human liver microsomes.

The initial phase I metabolic reactions involve the introduction of hydroxyl groups into the isopropyl moieties, leading to the formation of alcohol derivatives. These primary metabolites can undergo further oxidation to form carboxylic acids and diols. Subsequently, these phase I metabolites can be conjugated with glucuronic acid in phase II reactions, increasing their water solubility and facilitating their excretion from the body.

dot

Metabolic pathway of this compound in rats.

Quantitative Analysis of Metabolites

A key study by Kojima et al. (1982) identified five major unconjugated metabolites of 2,6-DIPN in the urine of rats.[3] The total urinary excretion of these five metabolites within 24 hours of administration was approximately 23% of the initial dose.[3] The presence of glucuronide conjugates of these metabolites was also suggested.[3]

Table 1: Urinary Metabolites of this compound in Rats

| Metabolite ID | Chemical Name |

| M1 | 2-(6-isopropylnaphthalen-2-yl)propan-2-ol |

| M2 | 2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid |

| M3 | 2,2'-(naphthalene-2,6-diyl)bis(propan-2-ol) |

| M4 | 2-hydroxy-2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid |

| M5 | 2-(6-(1,2-dihydroxypropan-2-yl)naphthalen-2-yl)propan-2-ol |

Data sourced from Kojima et al. (1982).[3]

Experimental Protocols

In Vivo Animal Study (Based on Kojima et al., 1982)

This section outlines the general experimental protocol for studying the in vivo metabolism of 2,6-DIPN in rats.

dot

Experimental workflow for in vivo metabolism study.

Materials and Methods:

-

Animal Model: Male Wistar rats are typically used.

-

Test Compound Administration: this compound is dissolved in a vehicle such as olive oil and administered orally via gavage.

-

Sample Collection: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).

-

Extraction of Metabolites: Urine samples are acidified (e.g., with HCl) and extracted with an organic solvent like ethyl acetate (B1210297) to isolate the metabolites.

-

Hydrolysis of Conjugates: To analyze the full spectrum of metabolites, a portion of the urine is treated with β-glucuronidase to hydrolyze the glucuronide conjugates, releasing the parent metabolites.

-

Chromatographic Separation: The extracted residues are subjected to chromatographic techniques, such as silica gel column chromatography, to separate the individual metabolites.

-

Metabolite Identification: The structure of the isolated metabolites is elucidated using a combination of analytical techniques including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation patterns of the metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

-

Quantitative Analysis: The amount of each metabolite is quantified, typically using GC-MS with an internal standard.

In Vitro Metabolism using Liver Microsomes

While specific studies on 2,6-DIPN using rat liver microsomes were not found in the reviewed literature, a general protocol for such an investigation is provided below. This in vitro system is instrumental in identifying the primary metabolic pathways and the specific enzymes involved.

dot

Workflow for in vitro metabolism study with liver microsomes.

Materials and Methods:

-

Enzyme Source: Pooled liver microsomes from male Wistar rats.

-

Substrate: this compound dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Cofactors: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required for cytochrome P450 activity.

-

Incubation: The reaction mixture, containing microsomes, substrate, and cofactors in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), is incubated at 37°C.

-

Reaction Termination and Extraction: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol). The mixture is then centrifuged to precipitate the proteins, and the supernatant containing the metabolites is collected for analysis.

-

Analysis: The depletion of the parent compound and the formation of metabolites are monitored over time using a sensitive analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Conclusion

The metabolism of this compound in animal models, particularly in rats, is characterized by the extensive oxidation of its isopropyl side chains, leading to the formation of several hydroxylated and carboxylated metabolites. These metabolites are subsequently conjugated and excreted in the urine. This metabolic profile, which avoids the formation of reactive epoxide intermediates on the aromatic ring, is consistent with the observed low toxicity of 2,6-DIPN compared to naphthalene. Further in vitro studies using liver microsomes and specific cytochrome P450 isozymes would be beneficial to precisely identify the enzymes responsible for its metabolism and to better predict potential drug-drug interactions.

References

2,6-Diisopropylnaphthalene: A Comprehensive Technical Review for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Properties, and Biological Significance of a Versatile Naphthalene (B1677914) Derivative

Introduction

2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon characterized by a naphthalene core substituted with two isopropyl groups at the 2 and 6 positions. While primarily recognized for its role as a key intermediate in the production of high-performance polymers and as a plant growth regulator, its structural features hold potential interest for researchers in medicinal chemistry and drug discovery. The naphthalene scaffold is a common motif in a variety of pharmacologically active compounds, making a thorough understanding of its derivatives, such as 2,6-DIPN, valuable for the design of new therapeutic agents. This technical guide provides a comprehensive literature review of 2,6-DIPN, covering its synthesis, physicochemical properties, separation from its isomers, metabolism, toxicity, and a discussion of its biological activities and potential applications in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-DIPN is essential for its handling, purification, and formulation. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀ | |

| Molecular Weight | 212.33 g/mol | |

| CAS Number | 24157-81-1 | |

| Appearance | White or colorless solid | |

| Melting Point | 70 °C (343 K) | |

| Boiling Point | Approximately 325-327 °C | |

| Solubility | Insoluble in water | |

| logP (Octanol/Water Partition Coefficient) | 5.8 |

Synthesis of this compound

The primary industrial synthesis of this compound involves the shape-selective isopropylation of naphthalene. This process typically utilizes acidic zeolite catalysts, with H-mordenite being a commonly employed catalyst due to its pore structure which favors the formation of the 2,6-isomer.

Experimental Protocol: Isopropylation of Naphthalene using H-Mordenite Catalyst

Objective: To synthesize this compound by the alkylation of naphthalene with propylene (B89431) over an H-mordenite catalyst.

Materials:

-

Naphthalene

-

Propylene

-

H-mordenite catalyst

-

Nitrogen gas (for inert atmosphere)

-

Solvent (e.g., hexane (B92381) or other suitable hydrocarbon)

-

Standard laboratory glassware for high-pressure reactions (autoclave)

Procedure:

-

The H-mordenite catalyst is activated prior to use by calcination at a high temperature (e.g., 500-550 °C) for several hours under a flow of dry air or nitrogen.

-

A high-pressure autoclave reactor is charged with naphthalene and the activated H-mordenite catalyst.

-

The reactor is sealed and purged with nitrogen to establish an inert atmosphere.

-

The reactor is heated to the desired reaction temperature, typically in the range of 200-300 °C.

-

Propylene is introduced into the reactor to a specific pressure, which is maintained throughout the reaction.

-

The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

-

The reaction is allowed to proceed for a predetermined time, which can range from a few hours to several hours.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released.

-

The reaction mixture is diluted with a suitable solvent (e.g., hexane) and the catalyst is removed by filtration.

-

The filtrate, containing a mixture of unreacted naphthalene, monoisopropylnaphthalenes, diisopropylnaphthalene isomers, and polyisopropylnaphthalenes, is then subjected to analysis and purification.

Quantitative Data: The yield and isomer distribution of the diisopropylnaphthalene fraction are highly dependent on the reaction conditions, including temperature, pressure, catalyst type and loading, and reaction time. Selectivities for 2,6-DIPN can vary significantly, often requiring optimization of these parameters to maximize its formation over other isomers such as 2,7-diisopropylnaphthalene (B1294804).

Caption: Synthesis and purification workflow for this compound.

Separation of this compound from Isomers

The isopropylation of naphthalene results in a complex mixture of diisopropylnaphthalene isomers, with 2,7-diisopropylnaphthalene being a major and challenging impurity to separate from the desired 2,6-DIPN. The boiling points of these isomers are very close, making simple distillation an inefficient method for achieving high purity. Therefore, a multi-step purification process is typically employed.

Experimental Protocol: Purification by Fractional Distillation and Melt Crystallization

Objective: To purify this compound from a mixture of its isomers.

Materials:

-

Crude diisopropylnaphthalene isomer mixture

-

Fractional distillation apparatus with a high-efficiency column

-

Crystallization vessel with controlled cooling and heating capabilities

-

Ethanol (for washing crystals, optional)

Procedure:

Step 1: Fractional Distillation

-

The crude diisopropylnaphthalene isomer mixture is charged into the reboiler of a fractional distillation unit.

-

The mixture is heated under reduced pressure to lower the boiling points and prevent thermal degradation.

-

Fractions are collected based on their boiling point ranges. The fraction enriched in diisopropylnaphthalenes is collected. While complete separation of 2,6-DIPN and 2,7-DIPN is not achieved, this step removes lower and higher boiling impurities. A typical fraction containing a concentrated mixture of 2,6-DIPN and 2,7-DIPN is collected at approximately 165 °C under a vacuum of 1000 Pa.[1]

Step 2: Melt Crystallization

-

The diisopropylnaphthalene-enriched fraction from distillation is transferred to a crystallization vessel.

-

The mixture is heated until it is completely molten.

-

The molten mixture is then slowly cooled in a controlled manner to induce crystallization. Due to its higher melting point and more regular structure, 2,6-DIPN preferentially crystallizes out of the melt.

-

The cooling rate is critical to allow for the growth of pure crystals and to avoid the co-crystallization of impurities.

-

Once a significant amount of solid has formed, the remaining liquid (mother liquor), which is now enriched in the other isomers, is drained off.

-

The crystalline mass may be subjected to a "sweating" process, where the temperature is slightly raised to melt any entrapped impurities on the crystal surfaces, which are then removed.

-

The purified solid this compound is then melted and collected. This process can be repeated to achieve higher purity. A final purity of over 99% can be obtained through this method.[2]

Quantitative Data: The efficiency of melt crystallization is dependent on the initial composition of the isomer mixture. A phase diagram of the 2,6-DIPN and 2,7-DIPN binary system shows the formation of a eutectic mixture, which can limit the final achievable purity in a single crystallization step.[2]

Metabolism and Toxicology

For drug development professionals, understanding the metabolic fate and toxicological profile of a compound is of paramount importance. Studies in rats have shown that this compound has a favorable toxicological profile compared to its parent compound, naphthalene.

The metabolism of 2,6-DIPN in rats proceeds almost exclusively through the oxidation of the isopropyl side chains, rather than the aromatic naphthalene ring. This is a critical distinction from the metabolism of naphthalene, which involves the formation of reactive epoxide intermediates on the aromatic ring, leading to toxicity, particularly pulmonary toxicity.

The major urinary metabolites of 2,6-DIPN in rats include:

-

2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propan-2-ol

-

2-(6-(2-carboxypropan-2-yl)naphthalen-2-yl)propan-2-ol

-

2,2'-(naphthalene-2,6-diyl)bis(2-hydroxypropanoic acid)

-

2-hydroxy-2-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propanoic acid

-

1-(6-(2-hydroxypropan-2-yl)naphthalen-2-yl)propane-1,2-diol

These metabolites are subsequently conjugated and excreted. The lack of significant aromatic ring oxidation contributes to the low toxicity of 2,6-DIPN.

Caption: Metabolic pathway of this compound in rats.

Biological Activities and Relevance to Drug Development

While this compound is well-established as a plant growth regulator, particularly for inhibiting the sprouting of potatoes, its direct pharmacological applications in humans have not been extensively explored in publicly available literature. However, the naphthalene scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities.

The rigid, planar, and lipophilic nature of the naphthalene core provides a versatile platform for the design of molecules that can interact with various biological targets. The di-isopropyl substitution pattern of 2,6-DIPN offers specific steric and electronic properties that could be exploited in drug design.

Potential as a Scaffold in Medicinal Chemistry

The this compound core could serve as a starting point for the development of new therapeutic agents. By introducing functional groups onto the naphthalene ring or modifying the isopropyl substituents, medicinal chemists could generate libraries of novel compounds for screening against various disease targets. The low intrinsic toxicity of the 2,6-DIPN core is an advantageous starting point for such endeavors.

Potential Therapeutic Areas for Naphthalene-Based Scaffolds:

-

Anticancer Agents: Many naphthalene derivatives have shown potent anticancer activity through various mechanisms, including DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics.

-

Antimicrobial Agents: The naphthalene ring is a key component of several antifungal and antibacterial drugs.

-

Anti-inflammatory Drugs: Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID), features a naphthalene core.

-

Neurological Drugs: Sertraline, an antidepressant, contains a tetrahydronaphthalene moiety.

Given the diverse biological activities of naphthalene derivatives, 2,6-DIPN and its analogues represent an underexplored area of chemical space with potential for the discovery of new lead compounds. Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to unlock the therapeutic potential of this versatile scaffold.

Conclusion

This compound is a commercially significant chemical with well-defined synthesis and purification protocols. Its favorable toxicological profile, stemming from its metabolism via side-chain oxidation, makes it an interesting platform for further investigation. While its direct pharmacological applications are not yet established, the proven success of the naphthalene scaffold in drug discovery suggests that 2,6-DIPN and its derivatives could be a valuable starting point for the development of new therapeutic agents. This comprehensive review provides a solid foundation of its chemical and biological properties for researchers and drug development professionals interested in exploring the potential of this and related naphthalene-based molecules.

References

A Technical Guide to the Historical Development and Discovery of 2,6-Diisopropylnaphthalene (2,6-DIPN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diisopropylnaphthalene (2,6-DIPN) is a polycyclic aromatic hydrocarbon with significant industrial importance, primarily stemming from its role as a key intermediate in the synthesis of high-performance polymers and its application as a plant growth regulator. This technical guide provides an in-depth exploration of the historical development, discovery, and key technical aspects of 2,6-DIPN, tailored for a scientific audience. The document will delve into the evolution of its synthesis, purification methods, and its more recent application in agriculture, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Historical Development and Discovery

The history of 2,6-DIPN is intrinsically linked to the quest for advanced polymer materials. The journey began with the recognition of 2,6-naphthalenedicarboxylic acid (2,6-NDA) as a valuable monomer for producing high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET).[1] The primary challenge was to develop an efficient and selective method for producing 2,6-NDA. The oxidation of 2,6-dialkylnaphthalenes emerged as a promising route, with 2,6-DIPN being a particularly attractive precursor due to the reactivity of its isopropyl groups.

The Era of Friedel-Crafts Catalysis

Early attempts to synthesize 2,6-DIPN relied on conventional Friedel-Crafts alkylation of naphthalene (B1677914) with propylene (B89431) or isopropyl alcohol, using catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).[2] However, these methods suffered from low selectivity for the desired 2,6-isomer. The isopropylation of naphthalene can result in a complex mixture of ten diisopropylnaphthalene isomers, along with mono-, tri-, and poly-isopropylnaphthalenes. The physical properties of these isomers are very similar, making the separation of pure 2,6-DIPN a formidable challenge.

The Advent of Shape-Selective Zeolite Catalysis

A significant breakthrough in the synthesis of 2,6-DIPN came with the introduction of shape-selective zeolite catalysts in the latter half of the 20th century. Researchers discovered that zeolites, with their well-defined microporous structures, could control the access of reactants and the formation of products based on their molecular size and shape. This "shape-selectivity" offered a pathway to preferentially synthesize the less sterically hindered β,β'-isomers, including 2,6-DIPN, over the more bulky α,α'- and α,β'-isomers.

Zeolites such as H-mordenite and HY became the catalysts of choice.[3][4] Their pore structures are sufficiently large to allow the diffusion of naphthalene and the formation of diisopropylnaphthalenes, while imposing steric constraints that favor the formation of the more linear 2,6-isomer. This shift in catalyst technology dramatically improved the yield and selectivity of 2,6-DIPN, making its industrial production more economically viable.

A New Application: Potato Sprout Inhibition

In a separate line of discovery, 2,6-DIPN was identified as a potent plant growth regulator, specifically as a sprout inhibitor for stored potatoes.[5][6] While the most widely used sprout suppressant has been chlorpropham (B1668850) (CIPC), concerns over its residues have driven research into alternatives.[5] 2,6-DIPN, which is also a naturally occurring volatile in potatoes, was found to effectively and reversibly inhibit sprouting.[7][8] Its mechanism of action is believed to involve the mimicry of endogenous hormonal signals, leading to the arrest of cell division in the sprout meristems.[9] This discovery opened up a new and significant market for 2,6-DIPN in the agrochemical industry.

Synthesis of 2,6-DIPN: A Technical Overview

The synthesis of 2,6-DIPN is primarily achieved through the isopropylation of naphthalene. The reaction is typically carried out in the liquid phase using propylene or isopropanol (B130326) as the alkylating agent in the presence of an acidic catalyst.

Reaction Pathways

The isopropylation of naphthalene proceeds through a series of electrophilic aromatic substitution reactions. The process can be conceptually broken down into three main reaction types:

-

Isopropylation: The stepwise addition of isopropyl groups to the naphthalene ring.

-

Isomerization: The migration of isopropyl groups on the naphthalene ring.

-

Transalkylation (Disproportionation): The transfer of isopropyl groups between different naphthalene molecules.

The interplay of these reactions, governed by the catalyst and reaction conditions, determines the final product distribution.

Catalyst Evolution and Performance

The transition from traditional Friedel-Crafts catalysts to shape-selective zeolites has been pivotal in enhancing the production of 2,6-DIPN. The following table summarizes the performance of various catalysts in the isopropylation of naphthalene.

| Catalyst | Alkylating Agent | Temperature (°C) | Naphthalene Conversion (%) | Selectivity to 2,6-DIPN (%) | Reference |

| AlCl3 | Propylene | 50 | High | Low (complex mixture) | [2] |

| H-Mordenite | Isopropanol | 250 | ~30 | High (2,6-/2,7- ratio ~2.5) | [10] |

| HY Zeolite | Isopropanol | 250 | ~90 | Moderate (2,6-/2,7- ratio ~1.5) | [10] |

| Fe-HY Zeolite | Isopropanol | 250 | 73 | Higher than HY | [11] |

| Ni-HY Zeolite | Isopropanol | 250 | 88 | Higher than HY | [11] |

| Cu-HY Zeolite | Isopropanol | 250 | 96 | Higher than HY | [11] |

| Al-MCM-48 | Isopropyl Alcohol | 250 | High | High | [12] |

Industrial Production Workflow

The industrial production of high-purity 2,6-DIPN is a multi-step process that involves the initial synthesis followed by a series of purification steps. The following diagram illustrates a typical workflow.

Experimental Protocol: Laboratory-Scale Synthesis of 2,6-DIPN

This protocol describes a representative laboratory-scale synthesis of 2,6-DIPN using a shape-selective zeolite catalyst.

Materials:

-

Naphthalene

-

Isopropyl alcohol (or propylene gas)

-

H-Mordenite (or another suitable zeolite catalyst)

-

Solvent (e.g., decalin or dodecane)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer or thermocouple

-

Gas inlet tube (if using propylene)

-

Dropping funnel (if using isopropanol)

-

Standard glassware for workup and analysis (e.g., separatory funnel, rotary evaporator, gas chromatograph)

Procedure:

-

Catalyst Activation: The zeolite catalyst is activated by heating under vacuum or a flow of inert gas at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.

-

Reaction Setup: A three-necked flask is charged with naphthalene, the activated zeolite catalyst, and the solvent. The flask is equipped with a reflux condenser, a magnetic stirrer, and a thermometer. The system is flushed with nitrogen.

-

Reaction: The mixture is heated to the desired reaction temperature (e.g., 200-250 °C) with vigorous stirring. Isopropyl alcohol is then added dropwise over a period of time. If using propylene, it is bubbled through the reaction mixture at a controlled rate.

-

Reaction Monitoring: The progress of the reaction is monitored by periodically taking small samples of the reaction mixture and analyzing them by gas chromatography (GC) to determine the conversion of naphthalene and the product distribution.

-

Workup: After the desired reaction time, the mixture is cooled to room temperature. The catalyst is removed by filtration. The solvent is removed from the filtrate by distillation under reduced pressure.

-

Analysis: The resulting crude product, a mixture of isopropylnaphthalene isomers, is analyzed by GC and GC-MS to determine the yield and selectivity of 2,6-DIPN.

Purification of 2,6-DIPN

The crude product from the synthesis of 2,6-DIPN is a complex mixture of isomers. The separation of high-purity 2,6-DIPN from this mixture is a critical and challenging step in its production.

Challenges in Purification

The primary challenge in the purification of 2,6-DIPN lies in the close boiling points of the various diisopropylnaphthalene isomers. This makes their separation by simple distillation inefficient.

Purification Techniques

The most effective methods for purifying 2,6-DIPN are based on a combination of fractional distillation and melt crystallization.

-

Fractional Distillation: This technique is used as a preliminary purification step to separate the diisopropylnaphthalene fraction from the lower-boiling monoisopropylnaphthalenes and the higher-boiling tri- and poly-isopropylnaphthalenes.[13]

-

Melt Crystallization: This is the key step for separating 2,6-DIPN from its isomers. It takes advantage of the differences in the melting points of the isomers. 2,6-DIPN has a relatively high melting point (70-71 °C) compared to many of its isomers (e.g., 2,7-DIPN has a melting point of around 0 °C). By carefully cooling the molten mixture of isomers, 2,6-DIPN can be selectively crystallized.[14]

Experimental Protocol: Purification of 2,6-DIPN by Static Melt Crystallization

This protocol outlines a laboratory-scale procedure for purifying 2,6-DIPN from an isomeric mixture.

Materials:

-

Crude diisopropylnaphthalene isomer mixture

-

Ethanol (B145695) or methanol (B129727) (for washing)

Equipment:

-

Crystallization vessel with a temperature-controlled jacket

-

Stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum oven

Procedure:

-

Melting: The crude DIPN isomer mixture is placed in the crystallization vessel and heated until it is completely molten.

-

Crystallization: The molten mixture is slowly cooled with gentle stirring. The cooling rate is carefully controlled to promote the formation of large, pure crystals of 2,6-DIPN. The crystallization is typically carried out at a temperature just below the melting point of 2,6-DIPN.

-

Sweating: After a significant amount of 2,6-DIPN has crystallized, the temperature is slowly raised to a point just below the melting point of the pure compound. This "sweating" step allows the lower-melting-point impurities to melt and drain from the crystal mass.

-

Filtration: The purified crystals are then separated from the remaining liquid (the mother liquor, which is enriched in the other isomers) by filtration.

-

Washing: The crystals are washed with a cold solvent, such as ethanol or methanol, to remove any remaining mother liquor from the crystal surfaces.[15]

-

Drying: The purified 2,6-DIPN crystals are dried in a vacuum oven to remove any residual solvent.

-

Analysis: The purity of the final product is determined by GC and melting point analysis.

Application as a Potato Sprout Inhibitor